molecular formula C19H21N5 B11043031 4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline

4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline

Cat. No.: B11043031
M. Wt: 319.4 g/mol
InChI Key: HFDQKOIFDUPLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the click chemistry approach to tetrazoles, which involves the reaction of azides with alkynes under copper-catalyzed conditions. The cyclopentyl group can be introduced through a cyclization reaction, and the aniline moiety is typically added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE is unique due to its combination of a tetrazole ring, cyclopentyl group, and aniline moiety

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

4-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline

InChI

InChI=1S/C19H21N5/c1-15-9-11-16(12-10-15)20-19(13-5-6-14-19)18-21-22-23-24(18)17-7-3-2-4-8-17/h2-4,7-12,20H,5-6,13-14H2,1H3

InChI Key

HFDQKOIFDUPLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.